molecular formula C11H23ClN2 B599891 1,4'-Methylenedipiperidine hydrochloride CAS No. 172281-94-6

1,4'-Methylenedipiperidine hydrochloride

Cat. No.: B599891
CAS No.: 172281-94-6
M. Wt: 218.769
InChI Key: SKUSPEGKRDYJLU-UHFFFAOYSA-N
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Description

1,4’-Methylenedipiperidine hydrochloride is a chemical compound with the molecular formula C11H22N2ClH. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4’-Methylenedipiperidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with formaldehyde under acidic conditions to form the methylene bridge between two piperidine rings. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 1,4’-Methylenedipiperidine hydrochloride often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4’-Methylenedipiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4’-Methylenedipiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4’-Methylenedipiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors, influencing their activity. The methylene bridge allows for the formation of stable complexes with these receptors, modulating their function and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single piperidine ring.

    Pyridine: An aromatic heterocycle with a nitrogen atom.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

1,4’-Methylenedipiperidine hydrochloride is unique due to its methylene bridge, which provides distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows it to form stable complexes with various molecular targets, making it valuable in both research and industrial applications .

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;/h11-12H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUSPEGKRDYJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724714
Record name 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172281-94-6
Record name 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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